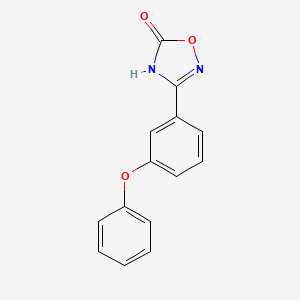
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” were not found, related compounds such as 2-cyanoprop-2-yl 3-phenoxybenzoate have been synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Wissenschaftliche Forschungsanwendungen
Chemopreventive Potential
- Application Summary : Compounds closely related to 2-PAP have shown promise as cancer chemopreventive agents.
- Methods of Application : These compounds are studied for their potential in preventing colon and tongue cancers.
- Results : The results of these studies contribute to the understanding of the chemopreventive potential of similar compounds.
Mass Spectrometric Studies
- Application Summary : Mass spectrometry is used to study the behavior of similar molecules under electron impact ionization.
- Methods of Application : This type of study aids in understanding the fragmentation patterns and stability of molecules like 2-PAP.
- Results : The results of these studies contribute to the understanding of the behavior of similar molecules under electron impact ionization.
I also found some information about “3-Phenoxybenzoic Acid Derivatives” which might be of interest :
Pharmacological Activity
- Application Summary : 3-Phenoxybenzoic acid derivatives were synthesized and their pharmacological activity was studied .
- Methods of Application : The reaction of 2-cyanoprop-2-yl 3-phenoxybenzoate with aliphatic alcohols and HCl produced ethyl and isopropyl imidates of 2-methyl-2-(3-phenoxybenzoate)-propionic acid .
- Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
(3-phenoxyphenyl)glycolonitrile
- Application Summary : (3-phenoxyphenyl)glycolonitrile is a compound with a similar structure . It can be used in the synthesis of other organic compounds .
- Methods of Application : The compound can be synthesized and then used as a starting material in various organic reactions .
- Results : The results of these studies contribute to the understanding of the reactivity and potential applications of similar molecules .
3-Phenoxyphenyl Isocyanate
- Application Summary : 3-Phenoxyphenyl isocyanate is another compound with a similar structure . It can be used in the synthesis of other organic compounds .
- Methods of Application : The compound can be synthesized and then used as a starting material in various organic reactions .
- Results : The results of these studies contribute to the understanding of the reactivity and potential applications of similar molecules .
Polyurea Coatings
- Application Summary : Polyurea coatings, which can be synthesized from isocyanate monomers/prepolymers and a polyamine, have a wide range of excellent properties such as durability and high resistance against atmospheric, chemical, and biological factors .
- Methods of Application : The synthesis of polyurea entails step-growth polymerization through the reaction of an isocyanate monomer/prepolymer and a polyamine .
- Results : These coatings have demonstrated their abilities as candidates for impulsive loading applications, affording a better response of the nanocomposite-coated metal sheet at the action of a shock wave or at the impact of a projectile .
Pesticide Applications
- Application Summary : Compounds similar to “3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” are used in the formulation of pesticides .
- Methods of Application : These compounds are applied using a nozzle height of no more than 4 feet above the ground or crop canopy .
- Results : The use of these compounds helps in controlling pests and improving crop yield .
Eigenschaften
IUPAC Name |
3-(3-phenoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14-15-13(16-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZAZNYRCRSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



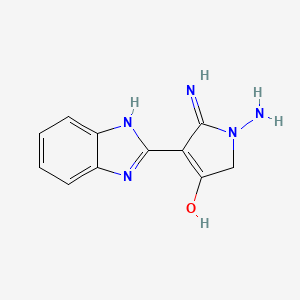
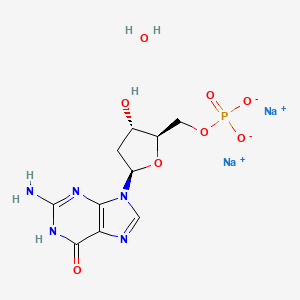
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)
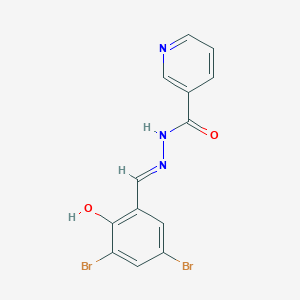
![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)
![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
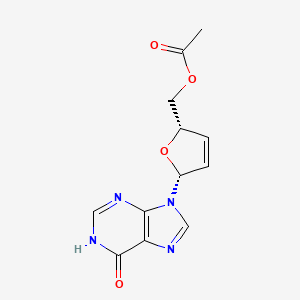
![5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1436619.png)
![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)
![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)
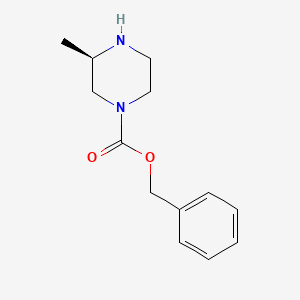
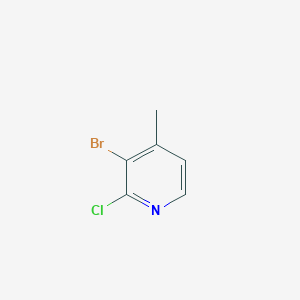
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)